molecular formula C23H44N2O4S B13386523 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine

Cat. No.: B13386523
M. Wt: 444.7 g/mol
InChI Key: FJACYLCGMGYDOE-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid is a complex organic compound with a molecular formula of C30H50N2O4S and a molecular weight of 534.79 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a cyclohexanamine group, and a butanoic acid derivative. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid involves multiple steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and other functional groups, followed by deprotection and purification steps . The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce deprotected amino acids or modified derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H44N2O4S

Molecular Weight

444.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)12-7(8(13)14)11(4,5)17-6/h11-13H,1-10H2;7H,1-6H3,(H,12,15)(H,13,14)

InChI Key

FJACYLCGMGYDOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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